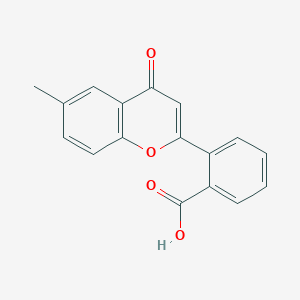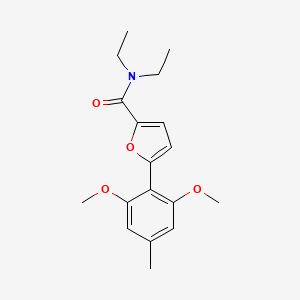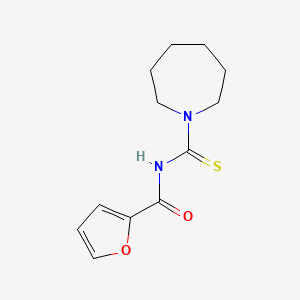![molecular formula C9H15N3O2S B5657855 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5657855.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves reactions with other organic compounds. For example, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was achieved by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone (Wu, 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazol ring, which often shows interactions like hydrogen bonding and π-π stacking, as seen in the structure of the similar compound 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione (Wu, 2013).
Chemical Reactions and Properties
Thiadiazoles, including N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide, can participate in various chemical reactions due to their reactive centers. For example, imino-4-methoxyphenol thiazole derived Schiff base ligands showed activity against bacterial and fungal species, demonstrating the reactivity of thiadiazole derivatives in biological contexts (Vinusha et al., 2015).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, like crystal structure and solubility, are influenced by their molecular arrangement and intermolecular interactions. For instance, the crystal structure of a similar compound, N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide, shows intermolecular N—H⋯N hydrogen bonds linking the molecules into dimers, affecting its physical properties (Wan et al., 2006).
Chemical Properties Analysis
The chemical properties of thiadiazoles, such as reactivity and stability, are governed by the presence of the thiadiazole ring and substituents. Thiadiazoles have been explored for their potential in various fields, including their use as fungicides, as seen in compounds like N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine) (Huang et al., 2011).
Propriétés
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6(2)4-7(13)10-9-12-11-8(15-9)5-14-3/h6H,4-5H2,1-3H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHQKHQYGKAVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide](/img/structure/B5657773.png)


![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5657791.png)
![5-[2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5657798.png)
![N-(4-fluorophenyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5657805.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5657809.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5657822.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)
![(3-{2-[1-(3,6-dimethyl-2-pyrazinyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5657842.png)

![{3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5657848.png)
![1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one](/img/structure/B5657852.png)